molecular formula C8H13NOS B1322303 (4-Tert-butyl-1,3-thiazol-2-yl)methanol CAS No. 475059-74-6

(4-Tert-butyl-1,3-thiazol-2-yl)methanol

Cat. No. B1322303
M. Wt: 171.26 g/mol
InChI Key: OQMKVPYMYZSPCO-UHFFFAOYSA-N
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Description

The compound "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, the electrochemical oxidation of 4-tert-butylcatechol in methanol is investigated, which shares the tert-butyl group common to the compound of interest . Additionally, a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones is synthesized, which includes the thiazolyl moiety present in the target compound . Lastly, iron complexes with a ligand that includes a tert-butyl group and hydroxymethylphenol units are synthesized and characterized, which could offer some context regarding the coordination chemistry of related structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For example, the synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones is a four-step process aimed at creating inhibitors for type III secretion in Gram-negative bacteria . Although the exact synthesis of "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" can be inferred to some extent from the studies. The tert-butyl group is known to impart steric bulk, which can influence the reactivity and stability of the molecule . The thiazolyl group is a heterocyclic compound that can participate in various chemical reactions due to the presence of both nitrogen and sulfur atoms . The hydroxymethylphenol units in the iron complexes study suggest potential for coordination with metal ions, which could be relevant for the alcohol functionality in the compound of interest .

Chemical Reactions Analysis

The electrochemical study of 4-tert-butylcatechol in methanol reveals that it undergoes methoxylation to form methoxyquinone . This suggests that the tert-butyl group can withstand electrochemical conditions and that methoxylation could be a relevant reaction for "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" as well. The synthesis paper does not detail specific reactions of the thiazolyl group, but its presence in a bioactive compound implies a potential for diverse reactivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(4-Tert-butyl-1,3-thiazol-2-yl)methanol" are not directly reported, the properties of similar compounds can provide some insights. The presence of the tert-butyl group is likely to affect the compound's solubility and boiling point, making it less volatile and more soluble in organic solvents . The thiazolyl group's heteroatoms may contribute to the compound's ability to act as a ligand, potentially forming complexes with metals, as seen in the iron complexes study . The alcohol functionality suggests the potential for hydrogen bonding and reactivity as a nucleophile or electrophile in various chemical reactions.

Scientific Research Applications

  • Catalytic Activity : The compound has been studied in the context of its catalytic properties. For example, Duda, Pascaly, and Krebs (1997) investigated the reactivity of iron(III) catecholate complexes, which react with various catechols in methanol, demonstrating potential catalytic activity (Duda, Pascaly, & Krebs, 1997).

  • Chemical Synthesis : It has been used in the synthesis of complex organic compounds. Gimazetdinov et al. (2018) explored the oxidations of certain methanol derivatives, indicating the compound's role in organic synthesis processes (Gimazetdinov et al., 2018).

  • Material Science Applications : Zhang et al. (2016) utilized thiazolo[5,4-d]thiazole derivatives, similar in structure to (4-Tert-butyl-1,3-thiazol-2-yl)methanol, for the development of white organic light-emitting diodes (WOLEDs), highlighting its potential in advanced material applications (Zhang et al., 2016).

  • Molecular Dynamics and Solvent Effects : Studies by Lomas (2001) and Price, Ide, and Arata (2003) on similar tert-butyl methanol compounds have provided insights into solvent-driven rotamerization and molecular dynamics in various solvents, which are crucial for understanding the behavior of such molecules in different environments (Lomas, 2001), (Price, Ide, & Arata, 2003).

  • Reaction Mechanisms and Synthesis Pathways : Research by Petrov et al. (1986) and Durán-Galván & Connell (2010) have explored the synthesis of other compounds, providing a basis for understanding the reaction mechanisms and synthesis pathways involving compounds like (4-Tert-butyl-1,3-thiazol-2-yl)methanol (Petrov et al., 1986), (Durán-Galván & Connell, 2010).

properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMKVPYMYZSPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(tert-Butyl)thiazol-2-yl)methanol

Synthesis routes and methods

Procedure details

Ethyl thiooxamate (4.94 g, 37.1 mmol) was dissolved in anhydrous ethanol (250 ml), added with 1-bromopinacolone (4.99 ml, 37.1 mmol), and refluxed by heating for 4 hours. The reaction mixture was concentrated, neutralized with saturated aqueous sodium hydrogencarbonate, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was dissolved in anhydrous ethanol (200 ml), added with sodium hydroboride (2.10 g, 55.6 mmol), and stirred at room temperature for 16 hours. The reaction solution was further added with sodium borohydride (500 mg, 13.2 mmol) and stirred at room temperature for 4 hours, and then the solvent was evaporated under reduced pressure. The residue was cooled to −78° C., and the resulting white solid was taken by filtration to obtain the title compound (2.77 g, 44%).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.99 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Yield
44%

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